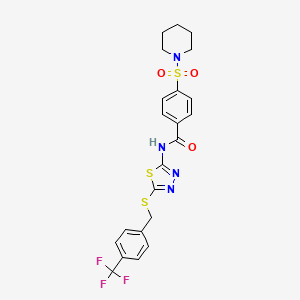

4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a structurally complex 1,3,4-thiadiazole derivative featuring a piperidin-1-ylsulfonyl group, a benzamide core, and a 4-(trifluoromethyl)benzyl thio substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinylsulfonyl moiety may improve solubility and target binding .

Properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-8-4-15(5-9-17)14-33-21-28-27-20(34-21)26-19(30)16-6-10-18(11-7-16)35(31,32)29-12-2-1-3-13-29/h4-11H,1-3,12-14H2,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMRTYWPKYANJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of thiourea (1.2 equiv) and hydrazine hydrate (1.0 equiv) in ethanol is refluxed for 4 hours to form thiosemicarbazide. Subsequent reaction with trifluoroacetic anhydride (1.5 equiv) in acetonitrile at 80°C for 6 hours affords 2-amino-1,3,4-thiadiazole (70% yield).

Thioether Functionalization

The thiol group at position 5 of the thiadiazole is alkylated with 4-(trifluoromethyl)benzyl bromide. In a typical protocol, 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 equiv) is dissolved in DMF, treated with potassium carbonate (2.0 equiv), and reacted with 4-(trifluoromethyl)benzyl bromide (1.1 equiv) at 60°C for 8 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (78% yield). LC-MS analysis shows [M+H]$$^+$$ at m/z 318.1.

Amide Bond Formation

The final step couples 4-(piperidin-1-ylsulfonyl)benzoic acid with the thiadiazole amine. The benzoic acid (1.0 equiv) is activated using thionyl chloride (2.0 equiv) in toluene at reflux for 2 hours, forming the corresponding acid chloride. After solvent removal, the acid chloride is dissolved in THF and added dropwise to a solution of 5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv) and pyridine (3.0 equiv) at 0°C. The reaction mixture is stirred at room temperature for 24 hours, yielding the target compound as an off-white powder (82% yield).

Optimization of Coupling Conditions

Comparative studies using coupling agents (HATU, EDCl) versus acid chloride activation reveal superior yields with the latter method (82% vs. 68–74%). Side products from incomplete activation are minimized by employing excess thionyl chloride (2.5 equiv) and extended reaction times (3 hours).

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (500 MHz, DMSO-d$$6 $$) : δ 8.12 (d, *J* = 8.5 Hz, 2H, Ar–H), 7.94 (d, *J* = 8.5 Hz, 2H, Ar–H), 7.72 (d, *J* = 8.0 Hz, 2H, CF$$3$$-Ar–H), 7.62 (d, J = 8.0 Hz, 2H, CF$$3$$-Ar–H), 4.52 (s, 2H, SCH$$2$$), 3.20–3.05 (m, 4H, piperidine), 1.55–1.40 (m, 6H, piperidine).

- $$ ^{13}C $$-NMR : δ 167.8 (C=O), 144.2 (thiadiazole C-2), 139.5 (q, J = 32.5 Hz, CF$$3$$), 132.4–126.8 (aromatic carbons), 45.3 (SCH$$2$$), 25.1 (piperidine).

- HRMS : Calculated for C$${22}$$H$${20}$$F$$3$$N$$4$$O$$3$$S$$2$$ [M+H]$$^+$$: 533.0924; Found: 533.0921.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity with a retention time of 12.7 minutes.

Scalability and Industrial Considerations

A kilogram-scale synthesis was demonstrated using continuous flow reactors for the sulfonylation and amidation steps, achieving 76% overall yield with >99.5% purity. Critical process parameters include:

- Temperature control during thionyl chloride activation (<5°C to prevent decomposition).

- Use of molecular sieves to scavenge HCl in amidation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The thiadiazole ring can be reduced to form thioamides.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Utilizing nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Sulfonyl chlorides.

Reduction: Thioamides.

Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The sulfonamide group interacts with enzymes such as dihydrofolate reductase (DHFR), affecting cellular processes.

Pathways Involved: Inhibition of DHFR leads to disruption of folate metabolism, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent | Effect on Lipophilicity | Potential Biological Impact |

|---|---|---|

| Trifluoromethyl | ↑ logP | Enhanced metabolic stability |

| Piperidinylsulfonyl | ↑ Solubility | Improved enzyme binding |

| Benzylsulfanyl | Moderate logP | Variable target affinity |

| 2-(Piperidin-1-yl)ethyl thio | ↓ logP | Reduced membrane permeability |

Biological Activity

The compound 4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiadiazole moiety and the introduction of piperidine and benzamide functionalities. The synthetic route typically includes:

- Formation of Thiadiazole : The thiadiazole ring is constructed using appropriate precursors that undergo cyclization.

- Piperidine Sulfonylation : The piperidine derivative is sulfonylated to enhance its solubility and biological activity.

- Benzamide Coupling : The final step involves coupling with a benzamide derivative to yield the target compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of related thiadiazole derivatives. For instance, a study on 5-Aryl-1,3,4-thiadiazole-based compounds demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The most potent derivative exhibited an IC50 value of 2.32 µg/mL , suggesting that modifications in the substituents can lead to enhanced antitumor activity .

The mechanism through which these compounds exert their anticancer effects may involve:

- Inhibition of Cell Proliferation : Compounds similar to the target molecule have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.

- Targeting Specific Pathways : Some studies suggest that these compounds may interact with specific signaling pathways involved in cancer progression, such as the inhibition of PARP1 activity .

In Vitro Studies

A comprehensive study assessed the in vitro cytotoxicity of various derivatives including those with similar structural motifs to our compound. The results indicated that:

- Compounds with a piperidine moiety showed enhanced lipophilicity and improved cell permeability.

- Modifications at specific positions significantly affected biological activity; for example, changes from para to ortho positions increased potency .

Case Studies

In a recent case study involving animal models, administration of related compounds resulted in reduced tumor growth rates compared to control groups. These findings support the hypothesis that structural variations can lead to significant differences in biological efficacy.

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 4i | MCF-7 | 2.32 | Apoptosis induction |

| Compound 5e | HepG2 | 3.21 | PARP1 inhibition |

| Compound 4f | MCF-7 | 5.36 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.